molecular formula C12H16N2O3S B14917598 n-Methyl-4-(pyrrolidin-1-ylsulfonyl)benzamide

n-Methyl-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B14917598
M. Wt: 268.33 g/mol
InChI Key: PZGJDZDYJGMMHS-UHFFFAOYSA-N
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Description

n-Methyl-4-(pyrrolidin-1-ylsulfonyl)benzamide is a chemical compound characterized by the presence of a pyrrolidine ring, a sulfonyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Methyl-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves the reaction of 4-(pyrrolidin-1-ylsulfonyl)benzoic acid with methylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

n-Methyl-4-(pyrrolidin-1-ylsulfonyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

n-Methyl-4-(pyrrolidin-1-ylsulfonyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of n-Methyl-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and the target enzyme or receptor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Methyl-4-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to the presence of the pyrrolidine ring and the sulfonyl group, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various scientific fields, distinguishing it from other similar compounds .

Biological Activity

n-Methyl-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features that contribute to its biological activity. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a pyrrolidine ring and a sulfonyl group attached to a benzamide structure, which are critical for its biological interactions. The sulfonyl group is known to enhance the reactivity of compounds by forming covalent bonds with nucleophilic residues in proteins, potentially inhibiting or modulating enzyme activities.

Antimicrobial Activity

This compound has been investigated for its antibacterial properties. Studies indicate that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. The presence of the pyrrolidine and sulfonyl functionalities enhances interaction with bacterial targets, making it a candidate for further development as an antibacterial agent.

CompoundActivityMIC (µg/mL)
This compoundAntibacterial3.12 - 12.5
Control (Ciprofloxacin)Antibacterial2

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The structure-activity relationship suggests that modifications to the benzamide structure can enhance its potency against these cell lines .

Cell LineIC50 (µM)
A5491.03
HeLa1.15
MCF-72.59

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound interacts with specific enzymes, inhibiting their activity through covalent bonding facilitated by the sulfonyl group.
  • Binding Affinity : It has shown potential in forming stable complexes with proteins and nucleic acids, which may be responsible for its observed biological activities. Techniques such as surface plasmon resonance have been employed to assess these interactions.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological assays:

  • Antibacterial Efficacy : In a study assessing its antibacterial properties against Staphylococcus aureus and Escherichia coli, the compound demonstrated potent activity with MIC values comparable to established antibiotics like ciprofloxacin .
  • Anticancer Evaluation : Another study focused on its anticancer activity revealed that modifications to the benzamide structure significantly enhanced inhibitory effects on cancer cell proliferation, suggesting a promising avenue for drug development in oncology .

Properties

Molecular Formula

C12H16N2O3S

Molecular Weight

268.33 g/mol

IUPAC Name

N-methyl-4-pyrrolidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C12H16N2O3S/c1-13-12(15)10-4-6-11(7-5-10)18(16,17)14-8-2-3-9-14/h4-7H,2-3,8-9H2,1H3,(H,13,15)

InChI Key

PZGJDZDYJGMMHS-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2

Origin of Product

United States

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